
1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminoethyl group and a chlorophenyl group attached to a urea backbone, forming a hydrochloride salt.
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride typically involves the reaction of 2-chloroaniline with ethyl isocyanate, followed by the addition of ethylenediamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the urea linkage and the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-phenylurea hydrochloride: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
1-(2-Aminoethyl)-3-(4-chlorophenyl)urea hydrochloride: The position of the chlorine atom on the phenyl ring can influence the compound’s properties and interactions.
1-(2-Aminoethyl)-3-(2-bromophenyl)urea hydrochloride:
Properties
Molecular Formula |
C9H13Cl2N3O |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-(2-chlorophenyl)urea;hydrochloride |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-7-3-1-2-4-8(7)13-9(14)12-6-5-11;/h1-4H,5-6,11H2,(H2,12,13,14);1H |
InChI Key |
FMOPGYMKVODPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


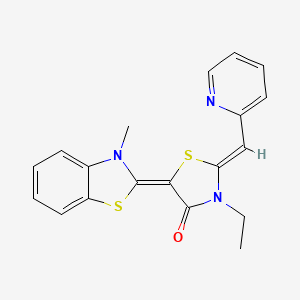
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
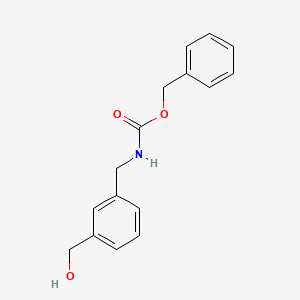
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
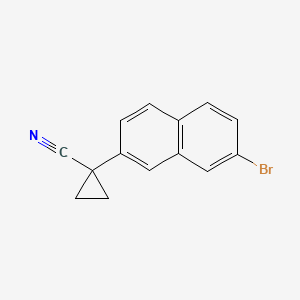
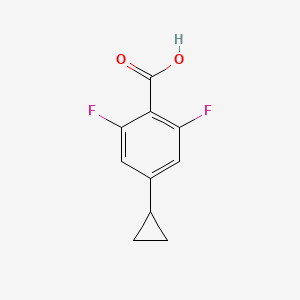
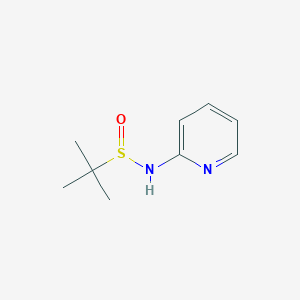
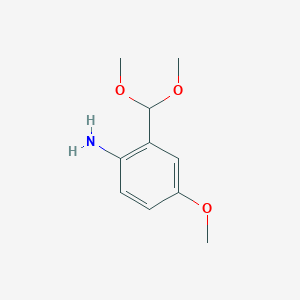

![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B12086394.png)
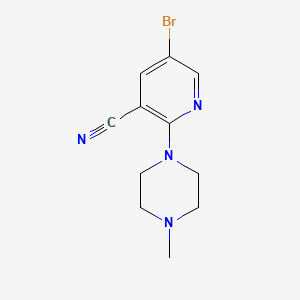
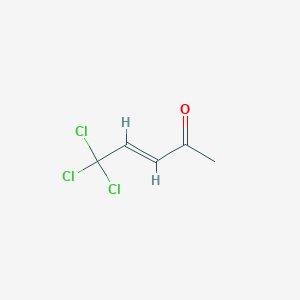
![2,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12086407.png)
